N-(4-iodophenyl)-3,3-diphenylpropanamide
Description
N-(4-Iodophenyl)-3,3-diphenylpropanamide is a propanamide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and an N-(4-iodophenyl) group. This compound is notable for its use in synthesizing advanced materials and organocatalysts. For instance, it serves as a key intermediate in the preparation of [2]rotaxane-based catalysts, where its structural rigidity and electronic properties enhance catalytic selectivity . The iodine atom on the phenyl ring contributes to its distinct electronic and steric profile, influencing solubility (e.g., in dichloromethane or chloroform) and reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C21H18INO |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H18INO/c22-18-11-13-19(14-12-18)23-21(24)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,23,24) |
InChI Key |
YKGFKBOJPXXFRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-iodophenyl)-3,3-diphenylpropanamide with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:
Key Findings:
Halogen Effects: Size and Reactivity: Iodine's large atomic radius (e.g., in this compound) increases molecular weight and polarizability compared to chloro or bromo analogs. This may enhance π-π stacking or van der Waals interactions in catalytic systems . Electronic Influence: The electron-withdrawing nature of iodine could reduce electron density at the amide group, affecting hydrogen-bonding capacity and solubility. However, notes minimal halogen-dependent activity differences in maleimides, suggesting backbone-specific trends .
Structural Backbone Variations: Propanamide vs. Substituent Position: Ortho-substituted halogens (e.g., 2-bromophenyl in ) introduce steric hindrance, altering packing density and thermal stability compared to para-substituted analogs.
Solvent Interactions :
- N-(4-Substituted phenyl)-2,3-diphenylpropanamides show complex solvent-dependent UV absorption, with iodine’s polarizability likely amplifying solvatochromic shifts in polar solvents .
Biological Relevance :
- While direct data for this compound are sparse, related compounds (e.g., benzimidazole-linked diphenylpropanamides in ) demonstrate receptor-binding capabilities, hinting at bioactivity modulated by halogen choice.
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